
4-Fluoro-2-méthylphénylacétylène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-methylphenylacetylene: is an organic compound with the molecular formula C9H7F. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a fluorine atom at the fourth position and a methyl group at the second position.
Applications De Recherche Scientifique
4-Fluoro-2-methylphenylacetylene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.
Material Science: Incorporated into polymers and materials with unique electronic properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Agrochemicals: Used in the development of new pesticides and herbicides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylphenylacetylene can be achieved through various methods. One common approach involves the Sonogashira coupling reaction , where 4-fluoro-2-methylphenyl iodide reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 4-Fluoro-2-methylphenylacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-methylphenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The triple bond in the acetylene moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-methoxy-2-methylphenylacetylene or 4-tert-butoxy-2-methylphenylacetylene.
Addition Products: Dihalides or hydrogenated alkanes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-methylphenylacetylene depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and addition reactions. The presence of the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The acetylene moiety allows for further functionalization through addition reactions .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an acetylene moiety.
4-Fluoro-2-methylbenzene: Lacks the acetylene group, making it less reactive in certain types of reactions.
4-Fluoro-2-methylbenzonitrile: Contains a cyano group instead of an acetylene group
Uniqueness: 4-Fluoro-2-methylphenylacetylene is unique due to the presence of both a fluorine atom and an acetylene group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and material science .
Propriétés
IUPAC Name |
1-ethynyl-4-fluoro-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)6-7(8)2/h1,4-6H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKWREICHVGKFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
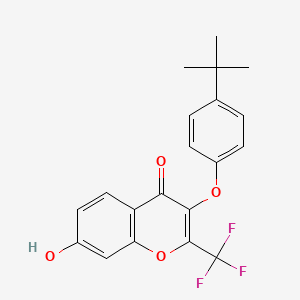

![N-(2-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407497.png)
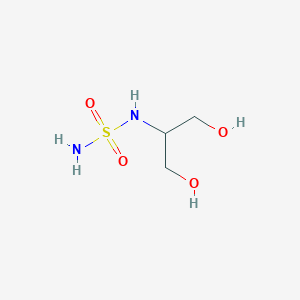
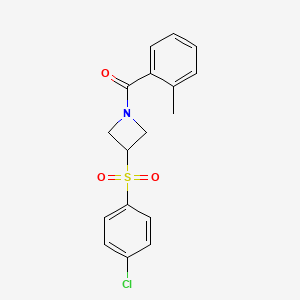
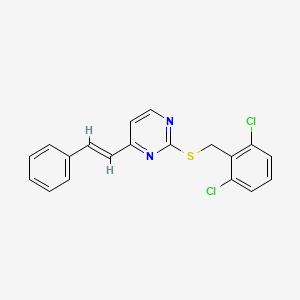
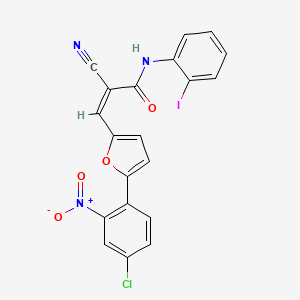
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
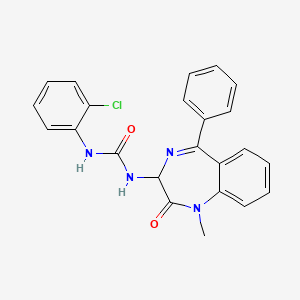
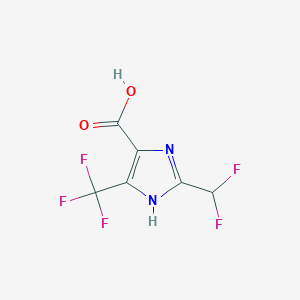
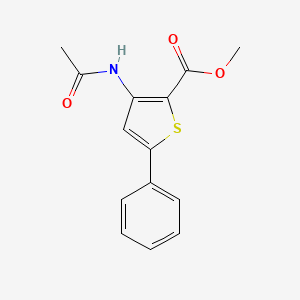
![2,5-dimethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2407516.png)
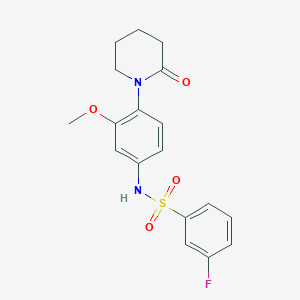
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
